

# **Englitazone: A Comparative Clinical Trial Analysis of Thiazolidinediones**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Englitazone |           |
| Cat. No.:            | B035078     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **Englitazone** and other thiazolidinediones (TZDs), focusing on clinical trial data, outcomes, and experimental methodologies. **Englitazone**, an early TZD, was discontinued due to safety concerns, specifically hepatotoxicity. This document compares its profile with Troglitazone (also withdrawn for liver toxicity), Rosiglitazone, and Pioglitazone to provide context on the development and challenges of this drug class.

# **Mechanism of Action: PPARy Agonism**

Thiazolidinediones act as selective agonists for the Peroxisome Proliferator-Activated Receptor-gamma (PPARy), a nuclear receptor primarily expressed in adipose tissue, but also found in pancreatic beta cells, vascular endothelium, and macrophages.[1][2]

#### Mechanism Steps:

- Ligand Binding: TZDs enter the cell and bind to the PPARy nuclear receptor.[1][3]
- Heterodimerization: Upon binding, PPARy forms a heterodimer with the Retinoid X Receptor (RXR).[4]
- PPRE Binding: This PPARy-RXR complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target



genes.[3][4]

- Gene Transcription Regulation: This binding modulates the transcription of genes involved in glucose and lipid metabolism.[1][4] Key effects include:
  - Increased expression of genes for glucose uptake (e.g., GLUT4) and fatty acid storage in adipose tissue.[1][3]
  - Altered expression and release of adipokines, such as adiponectin, which improves insulin sensitivity in peripheral tissues like muscle and liver.[5]
  - Reduction in free fatty acids, which alleviates insulin resistance.



Click to download full resolution via product page

**Caption:** PPARy signaling pathway activated by thiazolidinediones.

# **Comparative Clinical Efficacy**

While comprehensive efficacy data for **Englitazone** is limited due to its early discontinuation, data from its class members, particularly Rosiglitazone and Pioglitazone, provide a benchmark for the potential therapeutic effects of TZDs. Clinical trials showed that these drugs effectively lower blood glucose and HbA1c levels.[6]

Table 1: Comparison of Glycemic Control among Thiazolidinediones



| Drug          | Monotherapy HbA1c<br>Reduction (%)                     | Monotherapy FPG<br>Reduction (mg/dL)                | Status                        |
|---------------|--------------------------------------------------------|-----------------------------------------------------|-------------------------------|
| Englitazone   | Data not available<br>(Development<br>discontinued)    | Data not available<br>(Development<br>discontinued) | Discontinued                  |
| Troglitazone  | ~0.5 - 1.5% (in trials before withdrawal)[6]           | Significant reductions reported[6]                  | Withdrawn                     |
| Rosiglitazone | No significant difference vs. glyburide/repaglinide[7] | -0.62% (WMD vs.<br>glyburide/repaglinide)<br>[7]    | Available (Use<br>Restricted) |

| Pioglitazone | +0.46% (WMD vs. glyburide/repaglinide)[7] | No significant difference vs. repaglinide[7] | Available |

Note: Data represents typical findings from various clinical trials. WMD: Weighted Mean Difference. Direct comparison is challenging due to differing trial designs.

# **Safety and Outcomes: The Decisive Factor**

The clinical trajectory of the TZD class has been largely defined by safety concerns, primarily idiosyncratic hepatotoxicity and later, cardiovascular risks.

# **Hepatotoxicity**

The development of **Englitazone** was halted due to liver toxicity, a fate shared by the first marketed TZD, Troglitazone.

• Troglitazone: Approved in 1997, it was withdrawn in 2000 after numerous reports of severe liver injury, including acute liver failure requiring transplantation.[6][8] Over 130 cases of hepatic reactions were reported worldwide, with dozens of deaths.[8][9] The mechanism is thought to involve the formation of toxic metabolites, mitochondrial dysfunction, and oxidant stress, potentially exacerbated by an immune response.[10][11]



Rosiglitazone and Pioglitazone: These second-generation TZDs were developed with a
presumed better liver safety profile. Clinical data showed that while mild, transient elevations
in liver enzymes can occur, the risk of severe, idiosyncratic liver injury is significantly lower
than with Troglitazone.[10][12] In a study using a liver-immune microphysiological system, no
hepatotoxicity was observed with Rosiglitazone or Pioglitazone at clinically relevant
concentrations, unlike with Troglitazone.[11]

Table 2: Comparative Hepatotoxicity Profile

| Drug          | Reported Incidence<br>of Severe Liver<br>Injury                      | Mechanism<br>Hypothesis                                                      | Regulatory Action           |
|---------------|----------------------------------------------------------------------|------------------------------------------------------------------------------|-----------------------------|
| Englitazone   | Signal detected in early trials                                      | Not fully<br>elucidated,<br>presumed similar<br>to Troglitazone              | Development<br>Discontinued |
| Troglitazone  | Rare but severe (<0.01%), leading to dozens of deaths/transplants[9] | Toxic metabolites,<br>mitochondrial injury,<br>immune-mediated<br>damage[10] | Withdrawn from<br>Market    |
| Rosiglitazone | Significantly lower than Troglitazone[12]                            | N/A                                                                          | Remained on Market          |

| Pioglitazone | Significantly lower than Troglitazone[12] | N/A | Remained on Market |





Click to download full resolution via product page

**Caption:** Hypothesized mechanisms of Troglitazone-induced liver injury.

## **Cardiovascular and Other Outcomes**

Following the hepatotoxicity issues, the focus shifted to the cardiovascular safety of the remaining TZDs, Rosiglitazone and Pioglitazone. Head-to-head studies revealed important differences.

• Lipid Profile: Pioglitazone was associated with a more favorable lipid profile, showing a reduction in triglycerides, whereas Rosiglitazone was shown to increase triglycerides and LDL cholesterol.[13]



- Cardiovascular Events: Large observational studies suggested that Rosiglitazone was associated with a higher risk of mortality and heart failure compared to Pioglitazone.[14][15]
   One study found a 15% higher mortality rate in Rosiglitazone users compared to Pioglitazone users.[14]
- Other Adverse Events: Both drugs are associated with side effects such as fluid retention, edema, and weight gain.[5]

Table 3: Comparative Safety of Rosiglitazone and Pioglitazone

| Outcome             | Rosiglitazone                              | Pioglitazone                           | Reference |
|---------------------|--------------------------------------------|----------------------------------------|-----------|
| Triglycerides       | Increased (~15%)                           | Decreased (~12%)                       | [13]      |
| LDL Cholesterol     | Increased<br>(significantly)               | Increased (less than<br>Rosiglitazone) | [13]      |
| HDL Cholesterol     | No significant effect                      | Increased                              | [13]      |
| All-Cause Mortality | Higher risk (IRR 1.15<br>vs. Pioglitazone) | Lower risk                             | [14]      |
| Heart Failure       | Higher risk (IRR 1.13<br>vs. Pioglitazone) | Lower risk                             | [14][15]  |

| Myocardial Infarction | Trend toward increased risk (non-significant) | Lower risk |[14] |

IRR: Incidence Rate Ratio

# **Experimental Protocols: A Generalized Approach**

Detailed protocols for the discontinued **Englitazone** are not readily available. However, clinical trials for TZDs generally followed a standard methodology for evaluating anti-diabetic agents.





Click to download full resolution via product page

**Caption:** Generalized workflow for a thiazolidinedione clinical trial.



### **Key Methodological Components:**

- Study Design: Typically randomized, double-blind, placebo- and/or active-controlled parallelgroup studies.[7][16]
- Patient Population: Adults with type 2 diabetes mellitus with inadequate glycemic control (e.g., HbA1c between 7.5% and 11.0%) despite diet and exercise or treatment with another anti-diabetic agent.
- Interventions: Patients are randomized to receive different fixed doses of the investigational TZD, a placebo, or an active comparator (e.g., a sulfonylurea like glyburide).[7]
- Primary Efficacy Endpoint: The primary outcome is typically the change in HbA1c from baseline to the end of the treatment period (e.g., 24 or 52 weeks).[7]
- Secondary Efficacy Endpoints: These often include changes in fasting plasma glucose (FPG), lipid profiles (total cholesterol, LDL, HDL, triglycerides), and measures of insulin resistance.[7][13]
- Safety Assessments: Rigorous monitoring of adverse events, with a specific focus on liver function tests (ALT, AST), edema, weight gain, and cardiovascular events.

# Conclusion

The story of **Englitazone** and the broader TZD class offers critical insights for drug development. While the core mechanism of PPARy agonism proved effective for glycemic control, off-target effects and idiosyncratic toxicities presented major hurdles. The failure of **Englitazone** and Troglitazone due to hepatotoxicity underscored the importance of subtle structural differences between molecules in the same class. Furthermore, the subsequent differentiation between Rosiglitazone and Pioglitazone based on cardiovascular outcomes highlights the necessity of long-term safety and comparative effectiveness studies. For researchers, the TZD class serves as a compelling case study in balancing efficacy with safety and the complex, often unpredictable, nature of drug-target interactions in diverse patient populations.



## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Rosiglitazone Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Peroxisome proliferator-activated receptor-γ agonists and diabetes: Current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PPARy signaling and metabolism: the good, the bad and the future PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troglitazone LiverTox NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Efficacy of rosiglitazone and pioglitazone compared to other anti-diabetic agents: systematic review and budget impact analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bmj.com [bmj.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Assessing immune hepatotoxicity of troglitazone with a versatile liver-immunemicrophysiological-system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Pioglitazone versus Rosiglitazone: Effects on Lipids, Lipoproteins, and Apolipoproteins in Head-to-Head Randomized Clinical Studies PMC [pmc.ncbi.nlm.nih.gov]
- 14. clinician.nejm.org [clinician.nejm.org]
- 15. Pioglitazone vs Rosiglitazone in Older Patients With Type 2 Diabetes [medscape.com]
- 16. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- To cite this document: BenchChem. [Englitazone: A Comparative Clinical Trial Analysis of Thiazolidinediones]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b035078#clinical-trial-data-and-outcomes-for-englitazone]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com